5-Bromo-4-methoxy-2-methylbenzoic acid

Pharmaceutical Process Chemistry Regioselective Synthesis SGLT2 Inhibitor Intermediates

Sourcing 5-Bromo-4-methoxy-2-methylbenzoic acid (CAS 875245-69-5) directly bypasses a low-yielding (~34%), non-selective bromination step that produces a 1:1 isomer mixture, streamlining Luseogliflozin and analog synthesis. Its defined 5-bromo-4-methoxy-2-methyl substitution pattern is critical for SGLT2 inhibitor activity and viral polymerase fragment screens (DENV3 NS5 RdRp IC50=1.7 μM).

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
CAS No. 875245-69-5
Cat. No. B1372156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methoxy-2-methylbenzoic acid
CAS875245-69-5
Molecular FormulaC9H9BrO3
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(=O)O)Br)OC
InChIInChI=1S/C9H9BrO3/c1-5-3-8(13-2)7(10)4-6(5)9(11)12/h3-4H,1-2H3,(H,11,12)
InChIKeyZCAQDNLMTZJPKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-methoxy-2-methylbenzoic Acid (CAS 875245-69-5): A Strategic Halogenated Benzoic Acid for Directed Synthesis


5-Bromo-4-methoxy-2-methylbenzoic acid (CAS 875245-69-5) is a tri-substituted aromatic carboxylic acid with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . Its structure features a benzoic acid core with a bromine atom at the 5-position, a methoxy group at the 4-position, and a methyl group at the 2-position . This specific substitution pattern renders it a key intermediate in advanced pharmaceutical synthesis, notably for the SGLT2 inhibitor Luseogliflozin [1], and as a building block for exploring structure-activity relationships in drug discovery programs [2].

5-Bromo-4-methoxy-2-methylbenzoic Acid: Why a Simple Halogenation or Methylation Pattern is Not a Substitute


The precise 5-bromo-4-methoxy-2-methyl substitution pattern on the benzoic acid ring is not arbitrary; it is a critical determinant of downstream reactivity and biological activity. Simple substitution with a related compound like 4-methoxy-2-methylbenzoic acid (lacking the bromine) or a different regioisomer (e.g., 5-bromo-2-methylbenzoic acid, lacking the 4-methoxy group) would be non-viable for specific synthetic routes. For instance, the bromine atom at the 5-position is essential for subsequent cross-coupling reactions, such as those employed in the synthesis of Luseogliflozin [1]. Furthermore, the combination and specific positioning of the bromo, methoxy, and methyl groups directly influence the molecule's electronic properties and steric hindrance, which are paramount for achieving desired selectivity in enzymatic assays, as demonstrated by its weak but measurable inhibition of the DENV3 NS5 RdRp target [2]. Using a different analog would fail to replicate these precise interactions and would not be a direct substitute in a validated synthetic pathway or a defined biological screening cascade.

5-Bromo-4-methoxy-2-methylbenzoic Acid: A Quantitative Evidence Guide for Scientific Selection


Regioselectivity in Bromination: A Quantifiable Challenge Solved for Luseogliflozin Synthesis

The synthesis of the SGLT2 inhibitor Luseogliflozin requires 5-bromo-4-methoxy-2-methylbenzoic acid as a key intermediate. Direct bromination of the precursor 4-methoxy-2-methylbenzoic acid results in a 1:1 mixture of the desired 5-bromo regioisomer and the undesired 3-bromo regioisomer. This necessitates a separation step. The desired 5-bromo-4-methoxy-2-methylbenzoic acid can be isolated via recrystallization, but with a relatively low yield, a quantifiable cost of this specific synthesis [1][2].

Pharmaceutical Process Chemistry Regioselective Synthesis SGLT2 Inhibitor Intermediates

In Vitro Antiviral Activity: Benchmarking Against Dengue Virus Polymerase

5-Bromo-4-methoxy-2-methylbenzoic acid exhibits measurable inhibition of the Dengue virus serotype 3 (DENV3) NS5 RNA-dependent RNA polymerase (RdRp), a key target for antiviral development. Its potency can be directly compared to other compound classes screened in the same assay, establishing a clear benchmark for its activity level [1][2].

Antiviral Drug Discovery Dengue Virus RNA-dependent RNA Polymerase (RdRp) Enzyme Inhibition

Metal Complexation Potential: Comparison with Non-Brominated Analog

The presence of the carboxylic acid group and the 4-methoxy substituent allows 5-bromo-4-methoxy-2-methylbenzoic acid to act as a ligand for metal complexation. While the non-brominated analog 4-methoxy-2-methylbenzoic acid is documented to form complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) , the introduction of the bromine atom in the target compound is known to influence complex formation . This suggests the potential for differentiated properties in the resulting complexes.

Coordination Chemistry Material Science Analytical Chemistry

5-Bromo-4-methoxy-2-methylbenzoic Acid: Optimal Application Scenarios for Research and Industrial Use


Scale-Up of Luseogliflozin and Related SGLT2 Inhibitor Analogs

This compound is a documented, critical intermediate in the industrial synthesis of Luseogliflozin, a commercial SGLT2 inhibitor for type 2 diabetes [1]. Researchers and process chemists scaling up the synthesis of Luseogliflozin or designing new analogs of this drug class can rely on this specific regioisomer. Procuring it directly bypasses the low-yielding and non-selective bromination step (1:1 mixture of 3- and 5-bromo isomers, ~34% yield of the desired product after purification), thereby streamlining the synthetic route and improving overall process efficiency [1][2].

Structure-Activity Relationship (SAR) Studies on Antiviral Targets

For medicinal chemists working on inhibitors of viral polymerases, particularly Dengue virus NS5 RdRp, 5-bromo-4-methoxy-2-methylbenzoic acid serves as a defined, low-molecular-weight fragment with weak but quantifiable inhibitory activity (IC50 = 1.7 μM) [3]. It is an ideal starting point for fragment-based drug discovery (FBDD) or for systematic SAR exploration. By using this compound as a base scaffold, researchers can probe the effects of further functionalization on antiviral potency, selectivity, and physicochemical properties, comparing new analogs directly to this benchmark fragment.

Synthesis of Halogenated Ligands for Coordination Chemistry and Materials Science

The compound's ability to act as a ligand for a range of transition metals makes it a building block for coordination chemistry and materials science . The presence of the heavy bromine atom distinguishes it from non-halogenated analogs . Scientists can use it to synthesize metal-organic frameworks (MOFs) or coordination polymers with potentially unique magnetic, luminescent, or catalytic properties derived from the heavy atom effect and altered electron density around the metal center.

Development of ASK1 Inhibitor Therapeutic Candidates

This compound is listed as a synthetic intermediate in patents related to Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitors, which are being investigated for treating non-alcoholic steatohepatitis (NASH) and other fibrotic diseases [4]. Researchers engaged in developing novel ASK1 inhibitors can use 5-bromo-4-methoxy-2-methylbenzoic acid as a key building block to construct and diversify their compound libraries, accelerating the hit-to-lead process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-methoxy-2-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.